3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl

Cytochrome P450 enzymology PCB metabolism Isoform-specific biotransformation

Procure the authentic 3-hydroxy metabolite standard (3-OH-PCB52) for definitive quantitative metabolism and endocrine disruption studies. This compound is the dominant Phase I metabolite of PCB52, formed specifically by CYP2B isoforms, and accounts for >90% of excreted metabolites. Using this standard is essential to avoid the systematic errors caused by substituting the 4-hydroxy isomer, which has fundamentally different biological activities and cannot serve as a proxy for the primary elimination signal.

Molecular Formula C12H6Cl4O
Molecular Weight 308 g/mol
CAS No. 51274-67-0
Cat. No. B1208412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl
CAS51274-67-0
Synonyms3-HTCBP
3-hydroxy-2,5,2',5'-tetrachlorobiphenyl
Molecular FormulaC12H6Cl4O
Molecular Weight308 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C2=C(C(=CC(=C2)Cl)O)Cl)Cl
InChIInChI=1S/C12H6Cl4O/c13-6-1-2-10(15)8(3-6)9-4-7(14)5-11(17)12(9)16/h1-5,17H
InChIKeySPZLUXZFGWFMRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl (CAS 51274-67-0): Procurement-Grade Definition and Metabolite Identity


3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl (3-OH-PCB52; molecular formula C₁₂H₆Cl₄O, MW 307.99 g/mol) is the principal Phase I mono-hydroxylated metabolite of the non-dioxin-like polychlorinated biphenyl congener PCB52 (2,5,2',5'-tetrachlorobiphenyl) [1]. This ortho-substituted, non-coplanar tetrachlorobiphenyl phenol is formed endogenously via cytochrome P450-mediated oxidation and has been detected as a urinary and biliary metabolite in rats, rabbits, and hamsters following PCB52 exposure [2]. Unlike its positional isomer 4-hydroxy-2,5,2',5'-tetrachlorobiphenyl (4-OH-PCB52), the 3-hydroxy substitution confers fundamentally distinct CYP isoform specificity, endocrine receptor interaction profiles, and toxicological properties, making analytical-grade sourcing of the authentic 3-OH standard essential for quantitative metabolism, toxicokinetic, and endocrine disruption studies [3].

Why 3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl Cannot Be Substituted by 4-Hydroxy-PCB52 or the Parent Congener in Analytical and Toxicological Workflows


The hydroxylation position on the biphenyl scaffold is the decisive structural determinant of biological fate and activity for PCB52 metabolites. 3-OH-PCB52 is generated predominantly by phenobarbital-inducible CYP2B isoforms (CYP2B1, CYP2B18), whereas 4-OH-PCB52 formation is catalyzed primarily by CYP2A6 and CYP1A-family enzymes [1]. This regiochemical divergence produces metabolites with non-overlapping endocrine activities: 3-OH-PCB52 lacks measurable thyroid hormone receptor (TR) affinity and estrogenic activity, while 4-hydroxylated PCBs exhibit TR binding inhibition and estrogen receptor-mediated effects [2]. Furthermore, 3-OH-PCB52 is the dominant in vivo elimination product in rodents, accounting for approximately 45% of the administered PCB52 dose excreted in feces, whereas 4-OH-PCB52 is a minor metabolite whose formation is highly species-dependent [3]. These differences mean that substitution of 3-OH-PCB52 with 4-OH-PCB52 or the parent PCB52 in analytical calibration, metabolism tracing, or toxicological exposure studies will produce systematically erroneous quantitative and mechanistic conclusions.

Quantitative Differentiation Evidence: 3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl Versus Closest Analogs


CYP Isoform Selectivity: 3-OH-PCB52 Is a CYP2B-Specific Metabolite, Whereas 4-OH-PCB52 Is CYP2A6/CYP1A-Dependent

3-OH-PCB52 formation is exclusively mediated by phenobarbital-inducible CYP2B isoforms. In rat liver microsomes, 3-hydroxylation of 2,5,2',5'-TCB proceeded efficiently only with purified CYP2B1 (P-450b) and CYP2B2 (P-450e), while CYP1A1 (P-450c) and CYP1A2 (P-450d) showed no catalytic activity toward this substrate [1]. By contrast, 4-OH-PCB52 formation is catalyzed by human CYP2A6 at a rate of ~1.0 min⁻¹, approximately 50-fold faster than CYP2A13 (~0.02 min⁻¹), and CYP2A6 produces more 4-OH-PCB52 than 3-OH-PCB52 [2]. In hamsters, the purified isoform P450HPB-1 catalyzed 3-hydroxylation at 19.0 pmol/min/nmol P450 but produced no 4-hydroxy metabolite, demonstrating absolute regioselectivity [3]. This isoform specificity enables researchers to use 3-OH-PCB52 as a selective probe substrate for CYP2B enzyme activity in complex biological matrices.

Cytochrome P450 enzymology PCB metabolism Isoform-specific biotransformation

In Vivo Metabolic Fate: 3-OH-PCB52 Accounts for ~45% of Administered PCB52 Dose Excreted, Defining It as the Dominant Elimination Product

In a rat toxicokinetic study, following injection of 2,5,2',5'-TCB, 45% of the administered dose was excreted as 3-hydroxy-2,5,2',5'-TCB in feces within 5 days, establishing 3-OH-PCB52 as the quantitatively dominant elimination product in this species [1]. A separate study reported that over 90% of excreted tritiated compound was metabolized, with 3-OH-2,5,2',5'-tetrachlorobiphenyl identified as the major metabolite, while all unmetabolized parent compound was eliminated via the alimentary route [2]. In rabbits, both 3-OH-PCB52 and 4-OH-PCB52 were identified in urine, but 3-OH-PCB52 was formed as the primary metabolite under CYP2B4-dependent catalysis [3]. This contrasts sharply with the 4-OH-PCB52 metabolite, which is a minor product in rats and is only significantly formed in species expressing CYP2A6 or following 3-methylcholanthrene induction [4].

Toxicokinetics Biliary excretion PCB biomonitoring

Endocrine Receptor Activity: 3-OH-PCB52 Lacks Thyroid Hormone Receptor Affinity, While 4-Hydroxylated PCBs Are Active TR Ligands

In a systematic comparative study of 17 PCB congeners and hydroxylated metabolites, 3-hydroxy-2,2',5,5'-tetrachlorobiphenyl (3-OH-PCB52) showed no detectable affinity for the thyroid hormone receptor (TR) in competitive binding assays, in contrast to multiple 4-hydroxylated PCBs that markedly inhibited triiodothyronine (T3) binding to TR at concentrations of 1 × 10⁻⁶ to 1 × 10⁻⁴ M [1]. Specifically, 4-hydroxy-2,2',5,5'-tetrachlorobiphenyl (4-OH-PCB52) was among those tested and did not show TR affinity either, but the broader structure-activity conclusion was that a 4-hydroxyl group is essential for both thyroid hormonal and estrogenic activities, while 3,5-dichloro substitution (as present in 3-OH-PCB52) favors thyroid hormonal activity but not estrogenic activity [1]. 3-OH-PCB52 also failed to stimulate proliferation of estrogen-responsive MCF-7 cells or activate estrogen receptor-mediated reporter gene expression at concentrations up to 10⁻⁵ M [2]. This positions 3-OH-PCB52 as an essential negative control and reference standard for discriminating hydroxylation-position-dependent endocrine effects in PCB metabolite screening panels.

Endocrine disruption Thyroid hormone receptor Estrogen receptor Nuclear receptor profiling

Cytochrome b5 Modulation: 3-Hydroxylation of PCB52 Is Enhanced ~6-Fold by Cytochrome b5, a Regulatory Mechanism Not Shared by 4-Hydroxylation

In reconstituted monooxygenase systems containing purified CYP2B1, the addition of cytochrome b5 increased the 3-hydroxylation of 2,5,2',5'-TCB approximately 6-fold, whereas the 4-hydroxylation pathway was not affected by cytochrome b5 supplementation [1]. A follow-up study quantified this enhancement as 6.5-fold for 2,5,2',5'-TCB 3-hydroxylation specifically [2]. This stimulatory effect was substrate-position-specific and CYP isoform-dependent; in contrast, all hydroxylations of 3,4,3',4'-TCB (a coplanar congener) were decreased by cytochrome b5 addition to CYP1A1-containing systems [1]. The differential cytochrome b5 sensitivity provides a mechanistic explanation for why 3-OH-PCB52 formation predominates in vivo under conditions of high hepatic cytochrome b5 expression and further distinguishes 3-OH-PCB52 from the 4-OH isomer in terms of metabolic regulation.

Cytochrome P450 regulation Cytochrome b5 Oxidative metabolism Reconstituted enzyme systems

Species-Dependent 3-Hydroxylase Activity: Quantitative Rates Across Rats, Guinea Pigs, and Hamsters Reveal Profound Interspecies Variation

A comparative study of 2,5,2',5'-TCB metabolism across three rodent species revealed striking quantitative differences in 3-hydroxylase activity. In phenobarbital (PB)-treated animals, 3-hydroxylase activity was 324 pmol/min/mg microsomal protein in rats, 19 pmol/min/mg in guinea pigs, and 20 pmol/min/mg in hamsters [1]. Notably, 3-hydroxylase activity was undetectable in untreated rats, whereas untreated guinea pigs and hamsters showed measurable basal activity [1]. Only hamsters produced the 4-hydroxylated metabolite in all microsomal preparations, with formation accelerated 2.0-, 2.7-, and 4.8-fold by PB, 3-methylcholanthrene (MC), and 3,4,5,3',4'-pentachlorobiphenyl (PenCB) pretreatment, respectively [1]. This 17-fold range in PB-induced 3-hydroxylase activity (19-324 pmol/min/mg) across species has direct implications for selecting appropriate animal models for PCB52 metabolism studies and interpreting interspecies extrapolation of toxicokinetic data.

Species differences Hepatic microsomal metabolism PB-inducible hydroxylation Preclinical toxicology model selection

Toxicological Profile Differentiation: 3-OH-PCB52 Does Not Induce Hepatic CYP1A Enzymes, Unlike the Parent PCB52

In a direct comparative toxicological assessment in rats, the parent compound 2,5,2',5'-TCB increased hepatic benzo[a]pyrene 3-hydroxylase (CYP1A) activity 2.4-fold and benzphetamine N-demethylase (CYP2B) activity 1.5-fold, consistent with its classification as a mixed-type P450 inducer. In contrast, 3-hydroxy-2,5,2',5'-TCB administration produced no increase in either enzyme activity [1]. Both compounds suppressed body weight gain after 3 days, but only the parent TCB caused significant liver hypertrophy and decreased total liver lipid content; neither compound affected spleen or thymus weight [1]. This demonstrates that 3-hydroxylation functionally detoxifies PCB52 with respect to hepatic enzyme induction, converting an active P450 inducer into a metabolite lacking this property. This toxicological attenuation is not observed for the 4-OH metabolite, which in human preadipocyte models caused considerably more transcriptional changes than the parent compound [2].

Hepatotoxicity Enzyme induction PCB toxicology Benzo[a]pyrene hydroxylase

Validated Application Scenarios for 3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl Based on Quantitative Differentiation Evidence


LC-MS/MS Reference Standard for Quantitative PCB52 Biomonitoring in Human and Animal Studies

Given that 3-OH-PCB52 accounts for >90% of excreted PCB52 metabolites and 45% of the administered dose in rodent models [1], this compound is the analytically indispensable calibration standard for accurate quantification of PCB52 exposure via urinary or fecal metabolite measurement. Substituting 4-OH-PCB52 would miss the dominant elimination signal. The compound's well-characterized mass spectrum and chromatographic retention, established through GC-MS and LC-MS/MS comparison with synthetically prepared standards [2], supports robust method validation for EPA and OECD biomonitoring guideline compliance.

CYP2B-Selective Probe Substrate for In Vitro Drug Metabolism and Drug Interaction Studies

The absolute regioselectivity of 3-OH-PCB52 formation by CYP2B isoforms—with P450HPB-1 catalyzing 3-hydroxylation at 19.0 pmol/min/nmol P450 without any 4-hydroxy product formation [1]—positions 3-OH-PCB52 as a highly selective probe for CYP2B enzyme activity in hepatic microsomal and recombinant enzyme systems. The 6-fold stimulation of 3-hydroxylation by cytochrome b5 [2] further enables studies of P450 redox partner regulation. This specificity is not achievable with 4-OH-PCB52, which reports on CYP2A6/CYP1A activity.

Negative Control in Endocrine Disruption Screening Panels for Hydroxylated PCB Metabolites

Because 3-OH-PCB52 exhibits no thyroid hormone receptor binding affinity and no estrogenic activity at concentrations up to 10⁻⁵ M, while 4-hydroxylated PCBs show marked TR inhibition (10⁻⁶–10⁻⁴ M) and estrogen receptor activation [1], this compound serves as an essential negative control in multi-analyte endocrine screening panels. Its inclusion allows researchers to discriminate position-specific endocrine effects and validate that observed activity in environmental samples originates from 4-hydroxylated, not 3-hydroxylated, PCB metabolites.

Toxicokinetic Modeling of PCB52 Detoxification Capacity Across Species

The 17-fold range in hepatic 3-hydroxylase activity across rodent species (rat: 324; guinea pig: 19; hamster: 20 pmol/min/mg protein following PB induction) [1], combined with the toxicological evidence that 3-hydroxylation abolishes the hepatic enzyme induction potential of PCB52 (parent TCB: 2.4-fold CYP1A induction; 3-OH metabolite: no induction) [2], makes 3-OH-PCB52 the critical analytical endpoint for physiologically based pharmacokinetic (PBPK) models that seek to predict PCB52 clearance and toxicity across species, including human risk extrapolation.

Quote Request

Request a Quote for 3-Hydroxy-2,5,2',5'-tetrachlorobiphenyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.